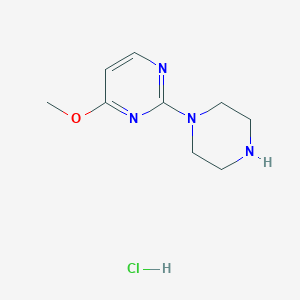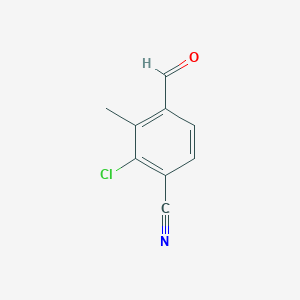![molecular formula C15H12N2O2S2 B8740519 Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-88-7](/img/structure/B8740519.png)
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a methylsulfanyl group at the 2-position, a phenyl group at the 7-position, and a carboxylate ester group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with suitable reagents to form the thieno[3,2-d]pyrimidine core.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid as a reagent.
Esterification: The carboxylate ester group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thienopyrimidine derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities.
Thieno[2,3-d]pyrimidines: These compounds also contain a thienopyrimidine core and exhibit similar chemical properties.
Uniqueness
Methyl 2-(methylthio)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the specific combination of functional groups and the position of these groups on the thienopyrimidine core
属性
CAS 编号 |
1462949-88-7 |
|---|---|
分子式 |
C15H12N2O2S2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
methyl 2-methylsulfanyl-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-14(18)13-11(9-6-4-3-5-7-9)12-10(21-13)8-16-15(17-12)20-2/h3-8H,1-2H3 |
InChI 键 |
SHUVSCKIPWHSCP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)SC)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylfuro[2,3-d]pyrimidine](/img/structure/B8740451.png)
![N-[(Indol-3-yl)methyl]propanamide](/img/structure/B8740459.png)






![N-[3-(1H-imidazol-1-yl)propyl]furan-3-carboxamide](/img/structure/B8740504.png)

![4-{5-[(1E)-2-[4-(2-chlorophenyl)-5-(5-methanesulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile](/img/structure/B8740523.png)


